3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one
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Overview
Description
3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two hydroxyphenyl groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one typically involves the reaction of appropriate phenolic compounds with hexene derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where phenol derivatives are reacted with hex-3-en-2-one in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-hydroxyphenyl)hex-3-en-2-one:
3,4-Bis(4-hydroxyphenyl)hexane-3,4-diol: Similar structure but with additional hydroxyl groups, leading to different chemical properties.
4,4′-hex-3-ene-3,4-diyldiphenol: Another similar compound with slight variations in the hexene backbone.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyphenyl groups and hexene backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
89595-87-9 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3,4-bis(4-hydroxyphenyl)hex-3-en-2-one |
InChI |
InChI=1S/C18H18O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,20-21H,3H2,1-2H3 |
InChI Key |
PEIFNSJBSFLNPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C(=O)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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